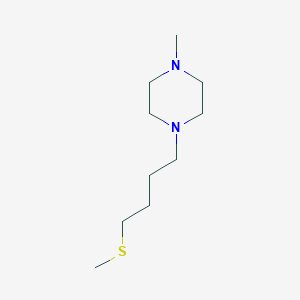
1-Methyl-4-(4-methylsulfanylbutyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-4-(4-methylsulfanylbutyl)piperazine” is an organic compound with the CAS Number: 1872790-60-7 . It has a molecular weight of 202.36 . The compound is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Methyl-4-(4-methylsulfanylbutyl)piperazine”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-Methyl-4-(4-methylsulfanylbutyl)piperazine” is1S/C10H22N2S/c1-11-6-8-12(9-7-11)5-3-4-10-13-2/h3-10H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-Methyl-4-(4-methylsulfanylbutyl)piperazine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Metabolic Pathways and Drug Development
1-Methyl-4-(4-methylsulfanylbutyl)piperazine is a compound that has been investigated in various contexts for its metabolic pathways and potential therapeutic applications. A notable study focused on the oxidative metabolism of a related antidepressant, Lu AA21004, highlighting the enzyme-mediated transformations it undergoes, including oxidation and hydroxylation processes. This research provides insights into how similar piperazine derivatives could be metabolized in the human body, emphasizing the roles of specific cytochrome P450 enzymes in these metabolic pathways (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, Dalgaard, 2012).
Antibacterial Properties
Research on piperazine derivatives, including those structurally related to 1-Methyl-4-(4-methylsulfanylbutyl)piperazine, has demonstrated their potential as antibacterial agents. For instance, the synthesis and evaluation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids revealed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the potential of piperazine derivatives in developing new antibiotics to combat resistant bacterial strains (Matsumoto, Minami, 1975).
Anticancer Activity
The compound TM208, a 4-methyl-piperazine-1-carbodithioc acid derivative, has been studied for its anticancer properties. Metabolic studies in rats identified several metabolites of TM208, indicating its complex biotransformation. The research underscores the therapeutic potential of piperazine derivatives in cancer treatment due to their excellent in vivo and in vitro anticancer activity and low toxicity profile (Jiang, Ling, Han, Li, Cui, 2007).
Neuropharmacological Applications
Piperazine derivatives have been explored for their neuropharmacological potential, including as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. For example, research into the analogues of σ receptor ligand PB28 showed that incorporating polar functionality and reducing lipophilicity could produce compounds with therapeutic relevance in oncology and diagnostic applications (Abate, Niso, Lacivita, Mosier, Toscano, Perrone, 2011).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
1-methyl-4-(4-methylsulfanylbutyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2S/c1-11-6-8-12(9-7-11)5-3-4-10-13-2/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKYHHMTRGJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-methylsulfanylbutyl)piperazine | |
CAS RN |
1872790-60-7 |
Source


|
| Record name | 1-methyl-4-[4-(methylsulfanyl)butyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)
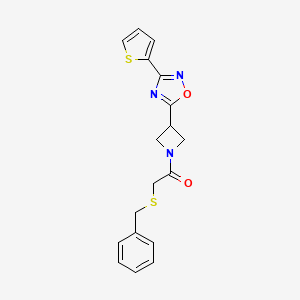
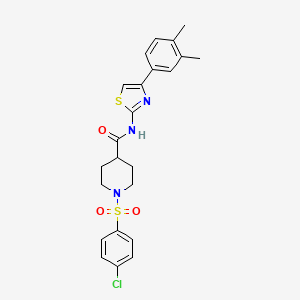

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)
![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)
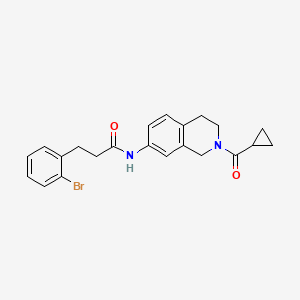
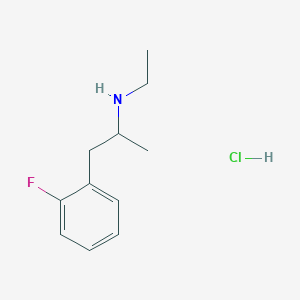
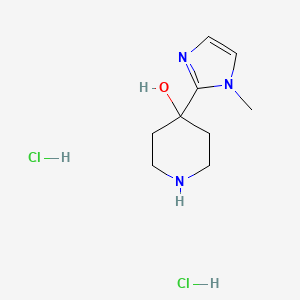
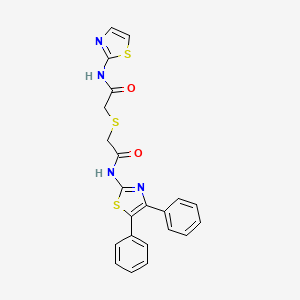
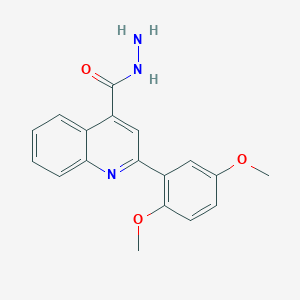
![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)